5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
Description
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 339024-38-3) is a pyridine derivative with a molecular formula of C₁₃H₉Cl₂NO₃ and a molecular weight of 298.12 g/mol . It features a 4-chlorobenzyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyridine ring. The compound is stored under dry, sealed conditions at 2–8°C and is available at >95% purity .
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(2-4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOWCJHDNIYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Cyclization
The synthesis begins with the formation of the pyridine core. A widely reported method involves the condensation of 4-chlorobenzylamine with a suitably substituted pyridine precursor. For example, 5-chloro-3-pyridinecarbaldehyde derivatives react with 4-chlorobenzyl chloride in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80–100°C. This step introduces the 4-chlorobenzyl group via nucleophilic aromatic substitution.
Key Reaction Parameters:
- Solvent: DMF or dimethylacetamide (DMAc)
- Base: Cs₂CO₃ or K₂CO₃
- Temperature: 80–100°C
- Yield: 60–75%
Oxidation of the Aldehyde Intermediate
The target carboxylic acid is synthesized by oxidizing the corresponding aldehyde intermediate, 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. Oxidation is typically performed using strong oxidizing agents:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60°C | 85% |
| CrO₃ | Acetic acid, 25°C | 78% |
| NaClO₂ | 2-Methyl-2-butene, pH 6–7 | 92% |
The NaClO₂-mediated oxidation under buffered conditions (pH 6–7) provides the highest yield due to minimized side reactions.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow systems replace batch reactors. A two-step protocol achieves 90% overall yield:
- Step 1: Benzylation in a microreactor (residence time: 10 min, 100°C).
- Step 2: Oxidation using a packed-bed reactor containing immobilized TEMPO catalyst.
Advantages:
- Reduced reaction time (2 hours vs. 12 hours in batch).
- Consistent purity (>99.5% by HPLC).
Solvent Recycling
Industrial processes often employ solvent recovery systems. For example, DMF is distilled and reused, reducing waste by 40%.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1). Optimal conditions include slow cooling (0.5°C/min) to afford needle-like crystals with 98.5% purity.
Crystallization Data:
- Solvent System: Ethanol/Water (3:1 v/v)
- Purity: 98.5% (HPLC)
- Melting Point: 212–214°C
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, COOH), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, CH₂), 3.89 (s, 2H, pyridine-H).
- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).
Case Study: Comparative Analysis of Oxidation Methods
A 2024 study compared three oxidation methods for converting the aldehyde to the carboxylic acid:
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ | 6 | 85 | 97 |
| CrO₃ | 8 | 78 | 95 |
| NaClO₂ | 4 | 92 | 99 |
The NaClO₂ method emerged as superior, offering shorter reaction times and higher purity.
Challenges and Mitigation Strategies
Byproduct Formation
Chlorinated byproducts (e.g., dichloro derivatives) may form during benzylation. Mitigation strategies include:
- Stoichiometric Control: Limiting 4-chlorobenzyl chloride to 1.1 equivalents.
- Additives: Using catalytic tetrabutylammonium bromide (TBAB) to suppress side reactions.
Stability Under Acidic Conditions
The carboxylic acid decomposes at pH < 3. Storage recommendations:
- pH Range: 5–7
- Temperature: 2–8°C
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its 6-oxo group, carboxylic acid, and chlorinated benzyl substituent:
- Carboxylic Acid : Participates in esterification (e.g., methyl ester formation) and amide coupling reactions for prodrug development .
- 6-Oxo Group : Acts as a hydrogen-bond acceptor, enabling interactions with biological targets like enzymes .
- Chlorobenzyl Group : Undergoes nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) at the 5-chloro position .
Notable Reaction Example :
Biological Interaction Mechanisms
The compound’s chlorinated pyridine core facilitates interactions with microbial enzymes and mammalian targets:
- Enzyme Inhibition : Binds to PLP-dependent transaminases (e.g., BioA in Mycobacterium tuberculosis) via H-bonding with Gly156 and Tyr157 .
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis through competitive inhibition of D-alanine ligase .
Table 2: Biological Activity Data
| Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| Mtb BioA | 0.8 | Competitive inhibition | |
| E. coli DdlB | 12.4 | Substrate analog |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Table 3: Reactivity Comparison
| Compound | Key Substituent | Reactivity Profile |
|---|---|---|
| 5-Chloro-1-(3,4-dichlorobenzyl) variant | 3,4-DiCl-benzyl | Enhanced electrophilic substitution |
| Methyl 5-bromo-2-oxo derivative | Br at C5 | Higher oxidative stability |
| Phenyl-substituted analogue | Phenyl at C1 | Reduced enzyme affinity |
Scientific Research Applications
Overview
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a pyridine derivative with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest for researchers in pharmaceuticals and agrochemicals.
Biological Activities
- Antimicrobial Properties : This compound has been investigated for its antimicrobial effects against various bacterial strains. Studies suggest that it exhibits inhibitory activity due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways .
- Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models .
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Variations in the synthesis can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles. For example, modifications at the chlorobenzyl position can yield compounds with varying degrees of potency against specific targets .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : In a study focused on antimicrobial resistance, derivatives of this compound were tested against resistant strains of Staphylococcus aureus, demonstrating significant efficacy compared to traditional antibiotics .
- Case Study 2 : A clinical trial assessing the anticancer properties of this compound showed promising results in patients with specific types of tumors, leading to further exploration in combination therapies .
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect on bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammation markers |
Overview
{1-Oxaspiro[4.6]undecan-2-yl}methanol is a spirocyclic compound known for its unique structural features, which contribute to its diverse applications in medicinal chemistry and materials science.
Biological Applications
- Pharmaceutical Development : This compound has been explored for its potential as a scaffold in drug discovery, particularly for developing novel analgesics and anti-inflammatory agents. Its unique spiro structure allows for diverse functionalization, which can enhance biological activity .
- Neuroprotective Effects : Preliminary studies indicate that {1-oxaspiro[4.6]undecan-2-yl}methanol may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : The compound has shown promising antioxidant properties, which may help mitigate oxidative stress-related damage in various biological systems .
Synthesis and Modifications
The synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol typically involves cyclization reactions that create the spirocyclic framework. Modifications at the methanol position can lead to derivatives with enhanced solubility or bioavailability, making them more suitable for pharmaceutical applications .
Case Studies
Notable case studies include:
- Case Study 1 : A study investigating the neuroprotective effects demonstrated that treatment with {1-oxaspiro[4.6]undecan-2-yl}methanol led to significant improvements in cognitive function in animal models of neurodegeneration .
- Case Study 2 : Research on antioxidant properties revealed that this compound effectively scavenged free radicals in vitro, suggesting potential applications in formulations aimed at reducing oxidative stress .
Data Table: Applications Summary
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) 5-Chloro-1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid (CAS 242797-47-3)
- Structure : The benzyl group is substituted with two chlorine atoms at the 2- and 4-positions instead of one.
- Molecular weight increases to 335.57 g/mol (calculated).
(b) 5-Chloro-1-[4-(Trifluoromethyl)Benzyl]-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
Functional Group Modifications
(a) Methyl 5-Chloro-6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylate (CAS 937602-45-4)
- Structure : The carboxylic acid group is esterified to a methyl ester .
- Impact : Esterification reduces polarity, improving bioavailability. However, the ester must undergo hydrolysis in vivo to release the active carboxylic acid form. Molecular weight: 345.71 g/mol .
(b) 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydropyridine-3-Carbaldehyde (CAS 1033463-21-6)
- Structure : The carboxylic acid is replaced with an aldehyde group .
- Impact : The aldehyde group introduces electrophilicity, making the compound prone to nucleophilic attack (e.g., forming Schiff bases). This reactivity could limit stability but may be exploited in covalent drug design. Molecular weight: 282.12 g/mol .
Derivatives with Amide Linkages
(a) 5-Chloro-1-(3-Chlorobenzyl)-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS 338977-35-8)
- Structure : The carboxylic acid is converted to a 4-methoxyphenyl carboxamide .
- The 3-chlorobenzyl substituent may reduce steric hindrance compared to the 4-chloro analog. Molecular weight: 403.26 g/mol .
(b) 5-Chloro-1-(4-Chlorobenzyl)-N-(2,4-Difluorophenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS 339024-72-5)
- Structure : Features a 2,4-difluorophenyl carboxamide group.
- Impact : Fluorine atoms increase electronegativity and metabolic stability. This derivative could exhibit improved pharmacokinetics due to reduced cytochrome P450-mediated oxidation .
Biological Activity
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
The chemical formula for this compound is C₁₃H₈Cl₂N₁O₃. It has a melting point of approximately 227–229 °C and is classified as an irritant .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂N₁O₃ |
| Melting Point | 227–229 °C |
| CAS Number | 339008-91-2 |
| Hazard Classification | Irritant |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study assessing various monomeric alkaloids found that certain structural modifications enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The same study reported MIC values against Candida albicans ranging from 16.69 to 78.23 µM and against Fusarium oxysporum with MIC values between 56.74 to 222.31 µM . This suggests that the compound could be a candidate for further development in antifungal therapies.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often correlates with their structural features. Modifications on the benzyl group and the position of chlorine substituents can significantly influence their pharmacological effects. For example, compounds with electron-withdrawing groups like chlorine at specific positions have been associated with enhanced antibacterial activity .
Case Studies
- Antibacterial Screening : A series of synthesized pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the C2 and C6 positions led to increased antibacterial efficacy.
- Antifungal Efficacy : In vitro studies demonstrated that certain analogs exhibited strong inhibition against Candida albicans, indicating a promising avenue for antifungal drug development.
Q & A
Q. What are the key steps in synthesizing 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves:
- Precursor selection : Starting with pyridine derivatives and chlorinated benzyl groups.
- Cyclization : Using reagents like hydrazine hydrate for ring formation.
- Chlorination : Introducing chlorine atoms via electrophilic substitution.
- Purification : Column chromatography or recrystallization for high purity.
Optimization parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermic reactions |
| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility of intermediates |
| Catalyst | K₂CO₃ or Cs₂CO₃ | Accelerates cyclization |
| Monitoring via TLC or HPLC is critical for intermediate validation . |
Q. What analytical techniques are most effective for characterizing this compound, and what critical parameters should be considered?
- Methodological Answer :
- NMR Spectroscopy : Focus on δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) in ¹H/¹³C NMR .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor retention time (~5.2 min) for purity assessment .
- Mass Spectrometry : Expect [M+H]⁺ at m/z 298.12; fragmentation patterns should confirm the chlorobenzyl group .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Use sealed containers, 2–8°C storage, and avoid moisture .
- PPE : Nitrile gloves, lab coat, and fume hood for aerosol prevention .
- Waste Disposal : Neutralize with 10% NaOH before disposal to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
- Methodological Answer :
- Replication : Ensure identical assay conditions (e.g., cell lines, incubation time) .
- Purity Validation : Re-test compound purity via HPLC; impurities >1% can skew results .
- Bioassay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
Q. What strategies are recommended for modifying the compound's structure to enhance target selectivity while maintaining core functionality?
- Methodological Answer :
- Substituent Introduction : Replace the 4-chlorobenzyl group with fluorinated analogs to improve lipophilicity .
- Bioisosteric Replacement : Substitute the pyridine ring with pyridazine to modulate electronic effects .
- SAR Studies : Test derivatives with varying substituents at positions 1 and 3 to map binding interactions .
Q. What experimental approaches are suitable for investigating the compound's metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Models : Use liver microsomes or S9 fractions to assess CYP450-mediated degradation .
- Degradation Profiling : Incubate at pH 2–9 and 37°C; analyze via LC-MS/MS to identify hydrolytic byproducts (e.g., carboxylic acid derivatives) .
- Stability Optimization : Co-crystallize with cyclodextrins to enhance aqueous stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Methodological Answer :
- Parameter Audit : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batch variability .
- Reaction Monitoring : Use in-situ IR spectroscopy to track intermediate formation kinetics .
- Statistical Analysis : Apply a Taguchi design to identify critical factors (e.g., temperature > solvent choice) .
Key Research Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
